molecular formula C19H30BrNO3 B13149967 endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide

endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide

Cat. No.: B13149967
M. Wt: 400.3 g/mol
InChI Key: XTELKCNEYAXITI-CEYVOKQTSA-M
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Description

endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves multiple steps. One common method includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 8,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the optimal conditions for the reaction.

Chemical Reactions Analysis

Types of Reactions

endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromide ion, resulting in the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, particularly in the treatment of respiratory conditions and as a bronchodilator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves its interaction with specific molecular targets in the body. It binds to muscarinic acetylcholine receptors, inhibiting their activity and leading to bronchodilation. This action is particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

Comparison with Similar Compounds

Similar Compounds

    Ipratropium Bromide: Another bronchodilator with a similar structure but different pharmacokinetic properties.

    Tiotropium Bromide: A long-acting bronchodilator used in the management of COPD.

    Atropine: A compound with similar anticholinergic properties but used primarily for different medical indications.

Uniqueness

endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide is unique due to its specific binding affinity and duration of action, making it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C19H30BrNO3

Molecular Weight

400.3 g/mol

IUPAC Name

[(1R,3R)-3-(3-hydroxy-2-phenylpropanoyl)oxycycloheptyl]-trimethylazanium;bromide

InChI

InChI=1S/C19H30NO3.BrH/c1-20(2,3)16-11-7-8-12-17(13-16)23-19(22)18(14-21)15-9-5-4-6-10-15;/h4-6,9-10,16-18,21H,7-8,11-14H2,1-3H3;1H/q+1;/p-1/t16-,17-,18?;/m1./s1

InChI Key

XTELKCNEYAXITI-CEYVOKQTSA-M

Isomeric SMILES

C[N+](C)(C)[C@@H]1CCCC[C@H](C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-]

Canonical SMILES

C[N+](C)(C)C1CCCCC(C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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